Zinc ascorbate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O6.Zn/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRJFSIRMWUMAE-ZZMNMWMASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O12Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331242-75-2, 134343-96-7 | |
| Record name | Zinc ascorbate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331242752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc ascorbate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc -[(L-ascorbato O2),(L-ascorbato O2 O3)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC ASCORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TI35313XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Physicochemical Characterization Methodologies of Zinc Ascorbate
Advanced Synthetic Routes
The formation of zinc ascorbate (B8700270) can be achieved through several sophisticated chemical pathways, each offering distinct advantages in controlling the final product's characteristics. These methods range from simple precipitation in aqueous solutions to more complex, controlled crystallization processes in autoclaves.
Precipitation is a common and straightforward technique for synthesizing zinc compounds. usm.mymdpi.com This method generally involves the reaction of a soluble zinc salt with ascorbic acid in a solution, leading to the formation of the less soluble zinc ascorbate, which then precipitates. mdpi.com The process can be influenced by several factors, including temperature, pH, and the concentration of reactants. usm.my For instance, in chemical co-precipitation, a zinc precursor like zinc chloride can be mixed with ascorbic acid, which may act as a capping agent to control particle size. nepjol.info Following the reaction, the precipitated solid is typically separated from the solution via filtration, washed to remove impurities, and then dried. While primarily documented for related zinc oxides and sulfides using ascorbic acid, the principle applies to the direct synthesis of this compound. usm.mynepjol.info
Solvothermal and hydrothermal methods are advanced techniques for synthesizing crystalline materials from solutions under elevated temperatures and pressures in a sealed vessel known as an autoclave. mdpi.combiointerfaceresearch.com The hydrothermal method uses water as the solvent, while the solvothermal method employs non-aqueous organic solvents. mdpi.combiointerfaceresearch.com These approaches allow for precise control over the size, morphology, and crystallinity of the resulting nanoparticles. mdpi.com
A notable example is the solvothermal synthesis of a porous this compound metal-organic framework (MOF), designated bioNICS-1. mdpi.com In this process, zinc(II) acetate (B1210297) dehydrate and L-ascorbic acid are reacted in an ethanol (B145695) solvent with a 2:1 zinc-to-ascorbic acid ratio. mdpi.com The synthesis can be performed under both conventional heating and microwave-assisted heating, with the latter often leading to faster crystallization. mdpi.com The use of modulators, such as simple monocarboxylic acids, can further tune the crystallite size and surface chemistry of the this compound MOF. mdpi.com
This compound nanoparticles can be synthesized under ambient conditions through the complexation reaction between a zinc salt and ascorbic acid in an aqueous medium. rsc.orgnih.gov This method avoids the need for high temperatures or pressures. Research has shown that mixing zinc acetate with an aqueous solution of ascorbic acid at room temperature leads to the formation of a molecular complex. rsc.orgamazonaws.com Mass spectrometry analysis suggests the formation of a complex with the potential formula Znₓ(AA)y(OAc)z, where AA is ascorbate and OAc is acetate. rsc.orgnih.gov
Following the initial complexation, luminescent nanoscale particles form and grow over time, reaching sizes of about 50 nm within 24 hours. rsc.orgamazonaws.com Transmission electron microscopy has revealed that these nanoparticles can be both polycrystalline and amorphous in nature. rsc.org The formation of these nanoparticles is marked by the appearance of a UV absorption peak around 380 nm and photoluminescence in the blue region of the spectrum. nih.govresearchgate.net
Table 1: Summary of Selected Synthetic Routes for this compound and Related Complexes This table provides a summary of the different methods used for the synthesis of this compound.
| Synthetic Route | Precursors | Solvent/Medium | Key Conditions | Primary Finding/Product | Citations |
|---|---|---|---|---|---|
| Solvothermal | Zinc(II) acetate dehydrate, L-ascorbic acid | Ethanol | Conventional or microwave heating | Porous this compound MOF (bioNICS-1) with tunable crystallite size. | mdpi.com |
| Ambient Complexation | Zinc acetate, Ascorbic acid | Aqueous | Room temperature, ambient pressure | Luminescent, nano-scale particles (polycrystalline and amorphous) of a Znₓ(AA)y(OAc)z complex. | rsc.orgrsc.orgresearchgate.net |
| Derivatization | L-ascorbic acid, Acetone (B3395972), Zinc chloride | Acidic medium, Ethanol | Complex reaction | Novel zinc complex [Zn(L)Cl₂] from a 5,6-O-isopropylidene-L-ascorbic acid derivative. | researchgate.net |
| Derivatization | Citric acid monohydrate, Ascorbic acid, Zinc oxide | Water, Ethanol | Room temperature reaction, ethanol-induced precipitation | Water-soluble this compound hydrogen citrate (B86180) crystalline powder. | google.com |
Beyond the direct combination of zinc and ascorbic acid, more complex derivatized this compound compounds have been synthesized. These involve modifying the ascorbic acid molecule or introducing other ligands to create novel structures.
One approach involves a two-step process: first, a derivative of L-ascorbic acid, 5,6-O-isopropylidene-L-ascorbic acid, is synthesized by reacting ascorbic acid with acetone in an acidic medium. Subsequently, this derivative is reacted with a zinc salt, such as zinc chloride, in an ethanol solvent to yield a novel complex, [Zn(L)Cl₂]. researchgate.net
Another example is the preparation of this compound hydrogen citrate. This compound is synthesized by reacting citric acid monohydrate, ascorbic acid, and zinc oxide at room temperature in water. google.com The addition of ethanol to the reaction mixture causes the chemical reaction to mature and the final crystalline product to separate out. google.com The resulting compound has the molecular formula Zn₄H₂(C₆H₇O₆)(C₆H₅O₇)₃·4H₂O. google.com
Ambient Complexation Reactions
Structural Elucidation Techniques
The definitive identification and characterization of the synthesized this compound compounds rely on various analytical techniques. Among these, X-ray diffraction is fundamental for understanding the crystalline structure.
X-ray Diffraction (XRD) is a primary technique for analyzing the crystal structure of materials. It provides information on the crystalline phases, lattice parameters, and crystallite size of a sample. For this compound compounds, XRD is used to confirm the formation of a new crystalline structure distinct from the precursor materials. researchgate.net
In the analysis of the this compound MOF bioNICS-1, powder XRD data was collected using a high-resolution diffractometer with CuKα radiation (λ = 1.5406 Å). mdpi.com The data, collected over a 2θ range of 5° to 60°, allows for the identification of the crystalline phase. mdpi.com For a more detailed structural analysis, Rietveld refinement can be applied to the diffraction data. mdpi.com Furthermore, the average size of the crystal domains can be calculated from the broadening of the diffraction peaks using the Scherrer equation. mdpi.com However, in some syntheses, such as the ambient complexation method, the resulting nanoparticles may be amorphous or poorly crystalline, leading to XRD patterns that are dominated by the peaks of the unreacted precursors. rsc.org
Table 2: XRD Analysis Parameters for this compound MOF (bioNICS-1) This table provides a summary of the parameters used in the XRD analysis of this compound MOF.
| Parameter | Specification | Purpose | Citations |
|---|---|---|---|
| Instrument | PANalytical X'Pert PRO high-resolution diffractometer | Data Collection | mdpi.com |
| Radiation Source | CuKα (λ = 1.5406 Å) | X-ray Generation | mdpi.com |
| Scan Range (2θ) | 5° to 60° (general); 5° to 35° (Rietveld) | Collect diffraction data across a range of angles | mdpi.com |
| Analysis Method | Rietveld Refinement | Crystal structure model refinement | mdpi.com |
| Calculation | Scherrer Equation | Estimation of crystallite size from peak broadening | mdpi.com |
Table 3: List of Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₂H₁₄O₁₂Zn |
| Zinc(II) acetate dehydrate | Zn(CH₃COO)₂·2H₂O |
| L-ascorbic acid | C₆H₈O₆ |
| Ethanol | C₂H₅OH |
| Zinc Chloride | ZnCl₂ |
| 5,6-O-isopropylidene-L-ascorbic acid | C₉H₁₂O₆ |
| Acetone | (CH₃)₂CO |
| Citric acid monohydrate | C₆H₈O₇·H₂O |
| Zinc Oxide | ZnO |
| This compound hydrogen citrate | Zn₄H₂(C₆H₇O₆)(C₆H₅O₇)₃·4H₂O |
| Zinc Sulfide | ZnS |
| Zinc Ferrite (B1171679) | ZnFe₂O₄ |
Spectroscopic Characterization of this compound
The elucidation of the structure and coordination of this compound complexes relies heavily on a suite of spectroscopic techniques. These methods provide detailed information about the molecular vibrations, electronic transitions, and the magnetic environment of the atomic nuclei, which are essential for confirming the formation of the complex and understanding the binding between the zinc ion and the ascorbate ligand.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups involved in the complexation of zinc with ascorbic acid. The formation of this compound results in noticeable shifts in the characteristic vibrational frequencies of the ascorbic acid molecule.
In the FTIR spectrum of a this compound complex, significant changes are observed compared to that of free ascorbic acid. The C=C stretching frequency, which appears at 1664 cm⁻¹ in ascorbic acid, shifts to a lower wavenumber, around 1603 cm⁻¹, upon complexation with zinc. amazonaws.com This shift indicates the involvement of the C=C bond in the coordination to the zinc ion. Another key observation is the alteration of the peaks corresponding to the C=O and other C=C stretching frequencies. In one study, the peaks at 1757 cm⁻¹ and 1646 cm⁻¹ in ascorbic acid were absent in the spectrum of the this compound nanoparticles, suggesting the participation of these groups in the formation of the complex. researchgate.net
Furthermore, the broad peak observed at 3424 cm⁻¹ in the FTIR spectrum of this compound nanoparticles, replacing the discrete hydroxyl (OH) group peaks of ascorbic acid (seen at 3212 cm⁻¹, 3309 cm⁻¹, 3400 cm⁻¹, and 3518 cm⁻¹), suggests coordination between the zinc ions and the hydroxyl groups of the ascorbate. amazonaws.comrsc.org This is further supported by the shift of the CH₂ peak from 1440 cm⁻¹ in ascorbic acid to 1384 cm⁻¹ in the this compound complex. amazonaws.com In a study involving a zinc-ascorbate metal-organic framework, the O-H and carbonyl stretching frequencies shifted to 3415 cm⁻¹ and 1700 cm⁻¹, respectively, indicating interaction within the framework. rsc.org For a derivative complex, [Zn(L)Cl₂] where L is a derivative of L-ascorbic acid, characteristic peaks were observed at 2981 cm⁻¹ and 2894 cm⁻¹ (C-H aliphatic), 1743 cm⁻¹ (C=O of carboxylic acid), 1612 cm⁻¹ (C=C), 1139 cm⁻¹ (C-O), and a broad band at 2400–3610 cm⁻¹ (O-H of carboxylic acid). chula.ac.th
These spectral changes, particularly the shifts in the C=C, C=O, and OH vibrational bands, provide strong evidence for the formation of a zinc-ascorbate complex and offer insights into the specific functional groups of the ascorbate molecule that are involved in binding to the zinc ion. amazonaws.comrsc.org
Table 1: Comparative FTIR Spectral Data of Ascorbic Acid and this compound Complexes
| Functional Group | Ascorbic Acid (cm⁻¹) | This compound Complex (cm⁻¹) | Reference |
| O-H Stretch | 3518, 3400, 3309, 3212 (discrete peaks) | 3424 (broad peak), 3089 (broad peak) | amazonaws.comrsc.org |
| C=O Stretch | 1757 | Absent/Shifted | researchgate.netrsc.org |
| C=C Stretch | 1664, 1646 | 1603 | amazonaws.comrsc.org |
| CH₂ Bend | 1440 | 1384 | amazonaws.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to monitor the formation of this compound complexes in solution by observing changes in the electronic absorption spectra. The reaction between zinc acetate and ascorbic acid in an aqueous medium leads to the formation of a new chemical species with distinct absorption characteristics.
Initially, a mixture of zinc acetate and ascorbic acid may not show any significant peaks in the 325 nm to 450 nm range. amazonaws.comnih.gov However, as the complexation reaction proceeds, a new absorption peak emerges, typically centered around 380 nm. amazonaws.comrsc.orgnih.gov The appearance and increase in the intensity of this peak over time serve as clear evidence for the formation of the this compound complex. researchgate.net This absorption peak is characteristic of the newly formed species and is not observed in the individual spectra of ascorbic acid or zinc acetate under the same conditions. researchgate.net The formation of nanoparticles of this compound has been associated with the appearance of a UV absorption peak at 380 nm and a corresponding photoluminescence peak at 473 nm. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within the this compound molecule, confirming the structure of the complex.
In the ¹H NMR spectrum of a this compound complex formed from zinc acetate and ascorbic acid in D₂O, the chemical shifts of the ascorbate protons are observed to be nearly in agreement with reported values for this compound. rsc.org For instance, the protons Hc and Hd have been reported to appear at a δ value of 3.56, and proton Hb at 3.84, which are comparable to the literature values of 3.65–3.70 and 3.97, respectively. rsc.org A peak at a δ value of 4.35 has also been reported, which aligns well with the reported value of 4.48. researchgate.net The significant shift in the peaks corresponding to the acetate protons compared to those of zinc acetate further confirms the incorporation of acetate in the complex. researchgate.net
¹³C NMR studies, in conjunction with other experimental techniques and computational modeling, have been used to elucidate the coordination of the ascorbate ligand to the zinc(II) ion. researchgate.net In one study, ¹³C NMR data supported a five-fold coordination around the Zn(II) ion, where one ascorbate molecule binds in a monodentate fashion and another binds bidentately. researchgate.net Another study suggested that in the solid state, the binding of the zinc ion occurs through the O-3 and O-2 atoms of one ascorbate anion and the O-1 and O-3 atoms of a second anion. nih.gov
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Protons in a this compound Complex
| Proton | Experimental δ (ppm) | Literature δ (ppm) | Reference |
| Hc and Hd | 3.56 | 3.65–3.70 | rsc.org |
| Hb | 3.84 | 3.97 | rsc.org |
| Ha | 4.35 | 4.48 | researchgate.netrsc.org |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and confirming the chemical formula of the synthesized this compound complex. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this purpose.
In studies of this compound nanoparticles formed from the reaction of zinc acetate and ascorbic acid, ESI-MS analysis has been instrumental in identifying the composition of the complex. amazonaws.com The experimental mass spectrum often shows a peak corresponding to the molecular formula of the complex. For instance, a peak at m/z 510.8177 has been observed, which corresponds to the [Zn₃(AA)(OAc)₂ + Na]⁺ species (where AA is ascorbate and OAc is acetate). nih.gov The agreement between the experimental and simulated mass spectra for this formula provides strong evidence for the formation of this specific this compound complex. amazonaws.comnih.gov The formation of a molecular complex with the general formula Znₓ(AA)y(OAc)z has been consistently supported by mass spectrometry results. rsc.orgnih.govrsc.org
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR and can be used to study the coordination environment of this compound. While detailed Raman spectroscopic studies specifically on this compound are not as extensively reported as FTIR, the technique has been applied to related systems. For example, in the study of Co₁₋ₓZnₓFe₂O₄ nanoparticles, Raman spectra indicated that Zn ions preferentially occupy tetrahedral sites at low concentrations. nih.gov Specifically, a band in the 630–650 cm⁻¹ range is associated with tetrahedrally coordinated zinc in ferrites. nih.gov For ZnO nanoparticles, a strong band at 438 cm⁻¹ is ascribed to the Raman-active optical phonon mode, E₂(high vibration mode). researchgate.net These examples highlight the potential of Raman spectroscopy to probe the local structure and bonding in zinc-containing materials.
Thermal Analysis Methods (TGA, DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are thermal analysis techniques used to investigate the thermal stability and decomposition behavior of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound complexes, TGA can reveal information about the presence of water molecules, the decomposition of the ascorbate ligand, and the final residual product.
In a study of a zinc-ascorbate metal-organic framework, TGA showed an initial weight loss before 100 °C, attributed to residual solvent molecules (5.3 wt%). rsc.org A further slight weight loss of 6.3 wt% between 100 °C and 250 °C was ascribed to an independent hydroxyl group. rsc.org The major thermal degradation of the ascorbate ligand started at 250 °C and occurred in a two-step process, with a total weight loss of 36.8 wt% between 250 °C and 500 °C. rsc.org The remaining solid residue, approximately 48 wt%, was identified as thermally stable ZnO. rsc.org In another study, the TGA thermogram of a treated ascorbic acid sample showed a significantly reduced weight loss (76.68%) compared to the control (96.54%), indicating improved thermal stability. gavinpublishers.com
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions such as melting and decomposition.
The DSC thermogram of ascorbic acid typically shows an endothermic peak corresponding to its melting point, followed by an exothermic peak related to its thermal decomposition. lupinepublishers.com For this compound, DSC analysis can provide insights into its thermal stability. For instance, the thermal decomposition of some zinc complexes has been shown to proceed through the formation of metal sulfides, which are then oxidized to metal oxides as the final products. nih.gov The combination of TGA and DSC provides a comprehensive understanding of the thermal properties of this compound complexes. iitk.ac.infrontiersin.org
Morphological and Size Analysis
The morphology and size of this compound structures, particularly in nanoparticle and metal-organic framework (MOF) forms, are critical physicochemical characteristics determined through advanced microscopic techniques. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are pivotal in elucidating these properties.
Scanning Electron Microscopy (SEM)
In one study, SEM analysis of a pristine this compound MOF revealed significant aggregation of smaller nanoparticles. rsc.org This observation is consistent with the material having a near-zero surface charge, which can lead to particle agglomeration. rsc.org Further research into porous this compound MOFs, referred to as bioNICS-1, used SEM to systematically explore the effects of various additives on the crystallite size. mdpi.com SEM micrographs showed how the concentration of different acidic modulators during synthesis could alter the morphology and size of the resulting crystal domains. mdpi.com
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides high-resolution imaging to determine the size, shape, and crystallinity of individual this compound nanoparticles. TEM analysis has been crucial in confirming the formation and characterizing the evolution of these nanoparticles synthesized under various conditions.
Research on the ambient complexation reaction between zinc acetate and ascorbic acid in an aqueous medium confirmed the formation of nanoparticulate this compound. rsc.org TEM analysis revealed the formation of crystalline, spherical nanoparticles. rsc.org A key finding from these studies was the time-dependent evolution of the nanoparticle size. rsc.orgamazonaws.com The gradual increase in particle size was observed over a 24-hour period, which correlated with changes in the material's luminescent properties. rsc.orgamazonaws.com TEM results have also indicated that the nanoparticles formed can be polycrystalline or amorphous in nature. rsc.orgrsc.org
In a study on a zinc-ascorbate MOF, TEM analysis was used alongside SEM to analyze the particle size, which was found to range between 16 and 23 nm. rsc.org
Detailed findings from time-course TEM analyses are presented in the table below, illustrating the growth of this compound nanoparticles over time.
| Reaction Time | Majority Particle Size | Reference |
| 40 minutes | Up to 4 nm | rsc.org |
| 6 hours | 12 nm to 16 nm | rsc.org |
| 24 hours | Up to 48 nm | rsc.org |
| 24 hours | ~50 nm | amazonaws.comrsc.org |
Coordination Chemistry and Complexation Mechanisms of Zinc Ascorbate
Ligand Binding Modes of Ascorbate (B8700270) to Zinc Centers
Ascorbate can act as both a monodentate and a bidentate ligand. A monodentate ligand binds to the central metal ion through a single donor atom, while a bidentate ligand attaches at two points. In the case of zinc ascorbate, combined experimental and computational studies suggest a structure where one ascorbate molecule binds in a monodentate fashion while another binds bidentately. This mixed-mode coordination contributes to the formation of a stable complex.
The ability of ascorbate to switch between monodentate and bidentate coordination is crucial for its interaction with zinc. The energy difference between these two coordination modes is often small, allowing for flexibility in the coordination sphere.
The key functional groups of the ascorbate molecule involved in chelation—the formation of a ring structure with the metal ion—are the hydroxyl (-OH) and carbonyl (C=O) groups. Spectroscopic evidence indicates that in aqueous solutions, chelation can occur through the ascorbate anion's O-2 and O-3 atoms. In the solid state, the coordination is more complex, potentially involving the O-1, O-2, and O-3 atoms of the ascorbate anions.
Specifically, the deprotonated hydroxyl group at the C-3 position and the enolic hydroxyl group at the C-2 position are considered the primary chelation sites. This forms a stable five-membered ring with the zinc ion. The involvement of the carbonyl group at C-1 in coordination has also been proposed, particularly in the solid state.
Monodentate and Bidentate Coordination
Stoichiometry of Zinc-Ascorbate Complexes
The stoichiometry of a complex refers to the ratio in which the metal ion and ligands combine. For this compound, the most commonly reported stoichiometry is a 1:2 complex, with one zinc ion (Zn²⁺) coordinated to two ascorbate anions (Asc⁻). This results in the chemical formula Zn(C₆H₇O₆)₂.
Studies have identified different hydrated forms of this complex, such as Zn(HA)₂·2H₂O and Zn(HA)₂·4H₂O, where HA represents the ascorbate anion. The water molecules can also participate in the coordination sphere of the zinc ion. For instance, in one proposed structure, the zinc ion is five-coordinate, binding to one monodentate ascorbate, one bidentate ascorbate, and two water molecules, forming a distorted square pyramid geometry.
More complex stoichiometries have also been suggested under specific conditions. For example, the reaction between zinc acetate (B1210297) and ascorbic acid in an aqueous medium can lead to the formation of a complex with the formula Znₓ(AA)ᵧ(OAc)z, where AA is ascorbate and OAc is acetate.
pH-Dependent Complexation Behavior in Aqueous Solutions
The formation and stability of zinc-ascorbate complexes are highly dependent on the pH of the aqueous solution. Ascorbic acid is a weak acid with two primary pKa values, and its state of protonation changes with pH. At physiological pH, it primarily exists as the ascorbate anion.
The coordination of zinc to ascorbate is favored at less acidic to neutral pH ranges (around pH 6-7). At lower pH values, the increased concentration of protons competes with the zinc ions for the binding sites on the ascorbate molecule, inhibiting complex formation. Conversely, at very high pH values, the formation of zinc hydroxide (B78521) precipitates can compete with the formation of the zinc-ascorbate complex. The speciation of zinc-ascorbate complexes, meaning the distribution of different complex forms, is therefore directly influenced by the pH of the solution.
Stability and Thermodynamics of Complex Formation
The formation of a zinc-ascorbate complex is a thermodynamically favorable process, leading to a more stable state. The stability of metal complexes is often quantified by their formation constants (or stability constants). While specific thermodynamic data for this compound is not extensively detailed in the provided search results, the chelate effect provides a general understanding of its stability.
The chelate effect describes the enhanced stability of complexes formed with multidentate ligands (like bidentate ascorbate) compared to those with analogous monodentate ligands. This increased stability is primarily due to a favorable entropy change upon chelation. When a bidentate ligand replaces two monodentate ligands, the total number of free particles in the solution increases, leading to a positive change in entropy, which makes the Gibbs free energy of formation more negative.
However, it has been noted that the stability of metal ion complexes with ascorbate is generally lower than might be expected. This could be attributed to factors such as rapid redox reactions and hydrolysis that can occur in solution.
Influence of Other Ions or Ligands on Zinc-Ascorbate Coordination
The coordination of zinc and ascorbate can be influenced by the presence of other ions or potential ligands in the solution. These other species can compete with ascorbate for binding to the zinc ion or vice versa.
For example, in a solution containing zinc acetate and ascorbic acid, acetate ions can also participate in the coordination, leading to the formation of a mixed-ligand complex, Znₓ(AA)ᵧ(OAc)z. The presence of other metal ions can also interfere with the formation of this compound. For instance, other transition metals can compete with zinc for binding to ascorbate. Similarly, the presence of chloride ions can lead to the formation of various zinc-chloro complexes, which would be in equilibrium with the zinc-ascorbate complex.
The composition of the medium, including the presence of other potential ligands and metal ions, is a critical factor in determining the specific nature and concentration of the zinc-ascorbate complexes that form.
Molecular and Cellular Interactions of Zinc Ascorbate in Model Systems in Vitro/ex Vivo Mechanistic Studies
Mechanisms of Antioxidant Activity
The antioxidant properties of zinc ascorbate (B8700270) are a cornerstone of its molecular action, attributable to the synergistic interplay between its constituent zinc and ascorbate ions. In vitro and ex vivo studies have begun to elucidate the specific mechanisms through which this compound mitigates oxidative stress at a cellular level.
Superoxide (B77818) Dismutase (SOD)-like Activity and Reactive Oxygen Species (ROS) Modulation in Cellular Models
Zinc ascorbate has demonstrated significant superoxide dismutase (SOD)-like activity in in-vitro studies. dovepress.comnih.gov This intrinsic capability allows it to directly neutralize superoxide radicals, a primary type of reactive oxygen species (ROS) generated during normal metabolic processes. Research comparing this compound to other ascorbic acid derivatives and zinc alone found its SOD-like activity to be statistically significant (p<0.001). dovepress.comnih.gov This activity is crucial for controlling the production and accumulation of ROS within cellular environments. dovepress.com
The zinc component of the compound is known to play a role in diminishing the production of ROS, such as hydrogen peroxide, thereby helping to protect cellular structures like the gingival tissue from oxidative damage. vetriscience.com The ascorbate moiety contributes to ROS homeostasis, a balance between ROS generation and elimination, which is essential for modulating the switch between cellular division and differentiation. oup.com Ascorbate acts as a major non-enzymatic antioxidant, scavenging ROS and protecting DNA and lipids from peroxidative damage. iiarjournals.org In cellular models, zinc has been shown to suppress the generation of inflammatory cytokines and ROS. mdpi.com
Redox Chemistry and Electron Transfer Processes
The antioxidant function of this compound is fundamentally a process of redox chemistry and electron transfer. Ascorbic acid is a mild reducing agent and a potent antioxidant that readily reacts with and neutralizes reactive oxygen species. wikipedia.org It can terminate radical chain reactions by donating an electron, a process that results in the formation of the relatively stable and less reactive ascorbyl radical. wikipedia.orgnih.gov This electron transfer is a key mechanism by which ascorbate protects crucial biomolecules like nucleic acids, proteins, and lipids from oxidative damage. wikipedia.org
Zinc, while redox-inactive itself, influences redox processes. nih.gov It can be oxidized by losing electrons to an oxidizing agent. tsfx.edu.aulibretexts.org For instance, in the formation of zinc oxide, zinc atoms transfer electrons to oxygen atoms. tsfx.edu.au In biological systems, zinc can act as an antagonist to redox-active transition metals like iron and copper, thereby preventing them from catalyzing the formation of free radicals. jcpjournal.org The combination of ascorbate's direct electron-donating capacity with zinc's ability to modulate redox-active metals provides a dual-pronged approach to mitigating oxidative stress.
Interaction with Biomolecules in Solution and Cellular Extracts
The biological effects of this compound are also mediated by its direct and indirect interactions with essential biomolecules, including proteins, enzymes, and nucleic acids. These interactions can lead to conformational changes, modulation of enzymatic activity, and effects on genetic material.
Protein Binding and Conformational Changes (e.g., Albumin Glycation Studies)
In serum, this compound is known to be highly protein-bound. vetriscience.com This binding has significant implications for its transport and activity. A key area of research has been its effect on albumin glycation, a non-enzymatic process that impairs protein function and is associated with hyperglycemia. In vitro studies using bovine serum albumin (BSA) have shown that zinc can significantly inhibit glycation. cambridge.orgnih.govnih.gov
Table 1: In Vitro Effects of Zinc and Ascorbic Acid on Albumin Glycation
| Condition | Observed Effect on Bovine Serum Albumin (BSA) | Reference |
| Incubation with Glucose | Increased glycation, formation of advanced glycation end products (AGEs). | cambridge.org, nih.gov, nih.gov |
| Incubation with Glucose + Zinc | Significant inhibition of glycation and β aggregation; increased albumin-bound zinc. | cambridge.org, nih.gov, nih.gov |
| Incubation with Glucose + Ascorbic Acid | Enhanced glycation in this specific long-term model. | cambridge.org, nih.gov |
| Incubation with Glucose + Zinc + Ascorbic Acid | Glycation was lower than in the presence of ascorbic acid alone; zinc binding to albumin was reduced compared to zinc alone. | cambridge.org, nih.gov |
Enzyme Modulation (e.g., Metalloenzyme Activity, HIF Hydroxylases)
Zinc is a critical cofactor for over 300 enzymes, making it essential for a vast array of catalytic processes. jcpjournal.org These zinc-containing enzymes, known as metalloenzymes, are involved in everything from protein and nucleic acid synthesis to metabolic regulation. nih.govgoogle.comresearchgate.net The activity of these enzymes is highly dependent on the presence of the zinc ion in their active site. google.com this compound contributes to these processes by supplying the necessary zinc for enzyme activation. vetriscience.com
A significant area of modulation involves the Hypoxia-Inducible Factor (HIF) hydroxylases. These are iron-dependent metalloenzymes that regulate the stability of HIF-1α, a transcription factor crucial for cellular response to low oxygen. plos.orgmdpi.com Ascorbate is an essential cofactor for these hydroxylases, as it helps maintain the iron in its reduced, active state (Fe2+). mdpi.comnih.govresearchgate.netfrontiersin.org By ensuring the proper function of HIF hydroxylases, ascorbate facilitates the degradation of HIF-1α under normal oxygen conditions. frontiersin.org Interestingly, zinc has also been shown to downregulate HIF-1α levels, suggesting a multi-faceted regulation of this critical pathway by the components of this compound. plos.org
Table 2: Role of Zinc and Ascorbate in Enzyme Modulation
| Enzyme/Protein Family | Role of Zinc | Role of Ascorbate | Reference |
| Metalloenzymes (general) | Essential structural or catalytic cofactor. | Not directly a cofactor for most zinc metalloenzymes. | jcpjournal.org, google.com |
| HIF Prolyl and Asparaginyl Hydroxylases | Can downregulate HIF-1α protein levels. | Essential cofactor, maintains the active site iron in a reduced state. | plos.org, nih.gov, mdpi.com, frontiersin.org |
| Copper/Zinc Superoxide Dismutase (Cu/Zn SOD) | Structural and catalytic component. | Can act as a pro-oxidant in the presence of Cu/Zn SOD, leading to oxidative damage and aggregation of the enzyme. | plos.org |
| DNA-dependent RNA polymerase | A zinc metalloenzyme; zinc is crucial for its assembly. | Can act as a reducing agent in experiments studying the enzyme. | nih.gov |
Nucleic Acid Interactions (e.g., DNA binding, DNA damage in cellular models)
The components of this compound also interact with nucleic acids, influencing DNA stability and repair. Zinc is a fundamental component of numerous DNA-binding proteins, most notably those containing "zinc-finger" domains. jcpjournal.orgthermofisher.com These domains are critical for the protein's ability to bind to specific DNA sequences, thereby regulating gene expression. jcpjournal.org Zinc's role extends to maintaining chromatin structure and participating in DNA replication and repair processes. jcpjournal.org For example, DNA-dependent RNA polymerase is a zinc metalloenzyme, and zinc is vital for its proper assembly. nih.gov
Both zinc and ascorbic acid have been shown to protect against oxidative DNA damage. In ex vivo studies using nasal mucosa tissue cultures, both substances were effective in reducing DNA fragmentation induced by hydrogen peroxide. iiarjournals.orgiiarjournals.orgnih.gov Ascorbic acid scavenges ROS that could otherwise damage DNA. iiarjournals.org However, the interaction is complex. In some in vitro contexts, particularly at high concentrations and in the presence of metal ions, ascorbate can act as a pro-oxidant, potentially leading to DNA damage through the generation of ROS. mdpi.com Furthermore, studies have shown that in the presence of ascorbate, certain metal complexes can mediate the cleavage of DNA. mdpi.com Oxidized forms of copper, zinc superoxide dismutase have also been shown to bind to DNA in the presence of ascorbate, which can trigger protein aggregation. plos.org
Cellular Uptake and Intracellular Distribution in In Vitro Models
The efficacy of this compound at the cellular level is predicated on its ability to be absorbed by cells and for its constituent parts, zinc and ascorbate, to reach their intracellular sites of action. In vitro studies have demonstrated that the chemical form of zinc presentation significantly influences its transport across cellular membranes. Cell culture experiments have shown that intracellular zinc ion (Zn²⁺) concentration is increased more effectively when supplied as this compound compared to other zinc salts such as zinc chloride, zinc citrate (B86180), and zinc sulfate (B86663). nih.gov This suggests that this compound may function as an efficient zinc ionophore, facilitating the entry of zinc into the cell. nih.gov
The ascorbate component is actively transported into cells primarily through the sodium-dependent vitamin C transporter 2 (SVCT2). mdpi.com Studies on various cancer cell lines, including human MDA-MB231 and MCF7 breast cancer cells, have shown rapid accumulation of ascorbate. mdpi.com Investigations into the subcellular localization of the SVCT2 transporter reveal that it is predominantly found in the membranes of intracellular compartments. mdpi.com The highest concentrations of SVCT2 protein have been observed in the nucleus, followed by the mitochondria, with significantly less presence on the plasma membrane. mdpi.com This distribution pattern aligns with the known functions of ascorbate as a vital enzymatic co-factor for 2-oxoglutarate dependent dioxygenases (2-OGDDs), which are active in these organelles and are involved in processes like epigenetic regulation and hypoxic response. mdpi.com
The uptake of both components is crucial for the compound's biological activity. For instance, in lung cells, which express both SVCT1 and SVCT2 transporters, ascorbic acid can be incorporated into the cells where it can potentially counteract oxidative stress induced by an influx of zinc, such as that from zinc oxide nanoparticles. jst.go.jp Once inside the cell, the free zinc concentration is tightly regulated and buffered to picomolar levels through sequestration into vesicles or by binding to proteins like metallothioneins. nih.gov
Table 1: Summary of In Vitro Cellular Uptake Findings
| Component | Cell/Model System | Key Findings | Reference |
|---|---|---|---|
| Zinc (from this compound) | General Cell Culture | Functions as a zinc ionophore, leading to a more significant and rapid increase in intracellular Zn²⁺ compared to other zinc salts (ZnCl₂, zinc citrate, ZnSO₄). | nih.gov |
| Ascorbate | Human Breast Cancer Cells (MDA-MB231, MCF7) | Rapidly accumulated via SVCT2 transporters. Intracellular ascorbate levels decrease quickly after reaching a maximum unless continuously supplied. | mdpi.com |
| SVCT2 Transporter (for Ascorbate) | Human Breast Cancer Cells | Primarily localized to subcellular compartments, with the highest concentration in the nucleus, followed by mitochondria, and less on the plasma membrane. | mdpi.com |
| Ascorbate | Human Lung Cells | Cellular uptake is mediated by SVCT1 and SVCT2 transporters present in lung tissue. | jst.go.jp |
Modulation of Specific Intracellular Signaling Pathways (e.g., NF-κB, MTF-1/MT)
In vitro studies have elucidated that this compound's components can modulate critical intracellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and the Metal-responsive element-binding Transcription Factor-1/Metallothionein (MTF-1/MT) pathways.
NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation, immune response, and cell survival. nih.gov Both zinc and ascorbate have been shown to independently inhibit NF-κB activation through distinct but complementary mechanisms.
Zinc acts as a negative regulator of NF-κB signaling. mdpi.com One primary mechanism is through the induction of A20 (also known as TNFAIP3), a zinc-finger protein that functions as an endogenous inhibitor of NF-κB activation. nih.govmdpi.comresearchgate.net By upregulating A20, zinc can suppress lipopolysaccharide (LPS)-induced NF-κB activation in macrophage cell models like RAW 264.7. nih.govmdpi.com Furthermore, zinc can directly interfere with the IκB kinase (IKK) complex. mdpi.com This inhibition prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory gene expression. mdpi.com This inhibitory effect of zinc on NF-κB has been observed to reduce the expression of its target genes, including TNF-α and IL-1β. mdpi.comresearchgate.net It is important to note that the regulatory effect of zinc on NF-κB activation can be cell-type specific. nih.govmdpi.com
Ascorbate also suppresses NF-κB activation. researchgate.net In various human cell lines, intracellular vitamin C was found to inhibit tumor necrosis factor-alpha (TNFα)-induced activation of NF-κB in a dose-dependent manner. researchgate.net The mechanism involves the inhibition of IκBα phosphorylation, which is a critical step for its degradation. researchgate.net This effect is mediated by suppressing the activation of upstream kinases in the pathway, specifically NIK and IKKβ, and appears to be independent of the p38 MAP kinase pathway. researchgate.net
MTF-1/MT Pathway
The MTF-1/MT pathway is essential for maintaining zinc homeostasis and protecting cells from heavy metal toxicity and oxidative stress. mdpi.comvumc.org MTF-1 is a transcription factor that functions as an intracellular zinc sensor. mdpi.comvumc.org
The activation of this pathway is directly dependent on the concentration of intracellular free zinc. vumc.org An increase in cytoplasmic zinc, as would be facilitated by this compound, leads to zinc binding to the zinc-finger motifs of MTF-1. mdpi.comembopress.org This binding event induces a conformational change in MTF-1, promoting its translocation from the cytoplasm to the nucleus and enhancing its ability to bind to specific DNA sequences known as Metal Response Elements (MREs) located in the promoter regions of its target genes. vumc.orgsdbonline.org
Key target genes of MTF-1 include those encoding metallothioneins (MT-I and MT-II) and the zinc efflux transporter, Zinc transporter-1 (ZnT-1). mdpi.comvumc.org Metallothioneins are cysteine-rich proteins that bind and sequester excess zinc, thereby buffering intracellular zinc levels and scavenging reactive oxygen species (ROS). researchgate.net ZnT-1, on the other hand, actively transports zinc out of the cell. vumc.org In vitro studies have confirmed that zinc supplementation increases the DNA binding activity of MTF-1 and the expression of MT-1. mdpi.com This coordinated response is a crucial mechanism for cellular adaptation to high zinc levels and for mitigating oxidative stress. mdpi.comvumc.org
Table 2: Modulation of Intracellular Signaling Pathways by Zinc and Ascorbate Components
| Pathway | Component | Mechanism of Action in In Vitro Models | Reference |
|---|---|---|---|
| NF-κB | Zinc | Induces the expression of A20 (TNFAIP3), an NF-κB inhibitor. Inhibits the IκB kinase (IKK) complex, preventing IκBα degradation and NF-κB nuclear translocation. | nih.govmdpi.comresearchgate.net |
| Ascorbate | Inhibits TNFα-induced IκBα phosphorylation by suppressing the activation of NIK and IKKβ kinases. | researchgate.net | |
| MTF-1/MT | Zinc | Binds directly to the MTF-1 zinc-finger domain, activating it. Activated MTF-1 translocates to the nucleus, binds to MREs, and induces transcription of target genes like metallothioneins (MTs) and ZnT-1. | mdpi.comvumc.orgembopress.org |
Preclinical Mechanistic Investigations in Cell Culture Models (Strictly Excluding Clinical Efficacy)
Preclinical investigations using in vitro cell culture models have explored several mechanisms of action for this compound, focusing on its potential roles in antiviral responses and cancer cell biology, independent of clinical outcomes.
A primary area of mechanistic study for the ascorbate component involves its pro-oxidant activity in cancer cells. nih.gov Pharmacological concentrations of ascorbate have been shown to selectively induce cytotoxicity in a variety of cancer cell lines. nih.govresearchgate.net The mechanism is understood to be mediated by the generation of hydrogen peroxide (H₂O₂). researchgate.net In the presence of redox-active transition metals, which are often found in cell culture media, ascorbate can undergo oxidation, leading to the production of H₂O₂. researchgate.netscienceopen.com This H₂O₂ can, in turn, cause significant oxidative damage to DNA and other macromolecules, ultimately triggering cell death in cancer cells, which often have a compromised antioxidant capacity compared to normal cells. nih.gov
In the context of virology, a key hypothesis for this compound's mechanism is based on the established role of zinc ions in inhibiting viral enzymes. Specifically, zinc ions are known to inhibit the RNA-dependent RNA polymerase (RdRP) of various RNA viruses. nih.gov Since this compound is proposed to be a highly effective zinc ionophore, it could theoretically enhance the delivery of zinc into virus-infected cells. nih.gov This increased intracellular zinc concentration could lead to a more potent inhibition of viral replication by targeting the RdRP enzyme, a mechanism proposed for the SARS-CoV-2 virus. nih.gov
Furthermore, mechanistic studies have investigated the interplay between zinc and ascorbate in modulating inflammatory responses. For example, in models where zinc oxide nanoparticles (ZnO NPs) induce oxidative stress and inflammation, the co-administration of ascorbic acid has been shown to attenuate these effects. jst.go.jp The nanoparticles lead to an increase in intracellular Zn²⁺ and reactive oxygen species (ROS). jst.go.jp The cellular uptake of ascorbate can counteract this oxidative stress, demonstrating a protective mechanistic interaction between the two components at a cellular level. jst.go.jp
Table 3: Summary of Preclinical Mechanistic Investigations in Cell Culture
| Area of Investigation | Cell/Model System | Proposed Mechanism | Observed In Vitro Effect | Reference |
|---|---|---|---|---|
| Cancer Biology | Various Cancer Cell Lines (Pancreatic, Lung, Ovarian, etc.) | The ascorbate component, at pharmacological concentrations, generates extracellular hydrogen peroxide (H₂O₂), leading to oxidative stress and DNA damage. | Selective cytotoxicity and increased cell death in cancer cells. | nih.govresearchgate.netresearchgate.net |
| Antiviral Activity | Virus-infected Cell Cultures (Hypothesized) | This compound acts as a zinc ionophore, increasing intracellular Zn²⁺ levels, which then inhibit the viral RNA-dependent RNA polymerase (RdRP). | Inhibition of viral replication. | nih.gov |
| Inflammation & Oxidative Stress | Lung Cell Models exposed to ZnO Nanoparticles | Ascorbate is taken up by cells and counteracts the oxidative stress and inflammation induced by the release of Zn²⁺ from nanoparticles. | Attenuation of oxidative stress and inflammatory markers. | jst.go.jp |
Advanced Analytical Methodologies for Zinc Ascorbate
Chromatographic Techniques
Chromatographic methods are paramount for the separation and quantification of zinc ascorbate (B8700270), often by analyzing its constituent parts, zinc and ascorbic acid.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for quantifying the ascorbate component of zinc ascorbate. diva-portal.orgijcmas.com In analytical procedures, this compound is treated similarly to ascorbic acid. The use of an acidic mobile phase protonates the ascorbate ion, converting it into ascorbic acid, which can then be readily analyzed. diva-portal.org Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase. diva-portal.orgscribd.com
A key challenge in analyzing cosmetic or pharmaceutical preparations is the potential for interference from the sample matrix. For instance, oily components must be removed prior to injection to prevent accumulation on and potential blockage of the HPLC column. diva-portal.org Metaphosphoric acid is frequently used during sample extraction as it serves as both an extractant and a stabilizer for the otherwise labile ascorbic acid. ijcmas.com Detection is most commonly achieved using a UV-Vis detector, as the conjugated system of ascorbic acid absorbs UV light effectively. scribd.com
Table 1: HPLC Parameters for Ascorbic Acid Determination
| Stationary Phase | Mobile Phase | Detection Wavelength | Flow Rate | Reference |
|---|---|---|---|---|
| Polymer C18 Column | 1.8% Tetrahydrofuran and 0.3% Metaphosphoric acid in water | 244 nm | Not Specified | researchgate.net |
| Ascentis C18 (7.5cm x 4.6mm x 2.7μm) | 0.3% w/v Metaphosphoric acid | 245 nm | 0.600 ml/min | scribd.com |
| MetaChem Polaris C18A (150 × 2.0 mm, 3 μm) | Acetonitrile and 0.09% Trifluoroacetic acid (3:97 v/v) | Electrochemical Detector (150 mV) | 0.13 ml/min | nih.gov |
Ion Chromatography
Ion Chromatography (IC) is a powerful technique for the determination of the zinc cation. This method separates ions based on their interaction with a charged stationary phase. metrohm.com For cation analysis, a mobile phase containing an acid, such as a mixture of methanesulfonic acid and oxalic acid, is used to elute the cations from the column. researchgate.net Detection can be accomplished using a non-suppressed conductivity detector or, for enhanced sensitivity and selectivity, a UV/VIS detector following a post-column reaction (PCR). metrohm.comresearchgate.net
In a typical PCR setup for zinc analysis, the column effluent is mixed with a reagent like 4-(2-pyridylazo)-resorcinol (PAR), which forms a colored complex with zinc, allowing for spectrophotometric detection at a specific wavelength. unil.ch This approach allows for the accurate quantification of zinc in various matrices, including pharmaceutical dosage forms. metrohm.com
Table 2: Ion Chromatography Conditions for Zinc and Cation Analysis
| Analyte | Separation Column | Mobile Phase (Eluent) | Detection Method | Reference |
|---|---|---|---|---|
| Zinc and other cations | IonPac SCS1 (250 mm x 4 mm I.D.) | 2.5 mM Methanesulfonic acid and 0.8 mM Oxalic acid | Non-suppressed conductivity | researchgate.net |
| Zinc | Metrosep A Supp 10 (L91 packing) | Pyridine-2,6-dicarboxylic acid (PDCA) | UV/VIS detection after Post-Column Reaction | metrohm.com |
| Zinc, Copper, Lead, etc. | Not Specified | Tartrate gradient | UV/VIS at 510 nm after PCR with PAR | unil.ch |
Spectrophotometric Methods
Spectrophotometry offers rapid and accessible means for analyzing this compound, often through the formation of colored or fluorescent complexes.
UV-Vis Spectrophotometry for Quantification and Reaction Monitoring
UV-Visible spectrophotometry is a versatile tool for both the quantification of zinc and ascorbate and for monitoring the formation of the this compound complex. The reaction between zinc acetate (B1210297) and ascorbic acid in an aqueous medium can be tracked over time, where the formation of this compound nanoparticles results in the emergence of a new absorption peak centered around 380 nm. rsc.orgresearchgate.netamazonaws.com This allows for real-time monitoring of the complexation reaction.
For quantitative analysis, specific chromogenic agents are often employed to form colored complexes with either zinc or ascorbic acid, which can then be measured. For instance, zinc can be determined by forming a ternary complex with Xylenol Orange and cetylpyridinium (B1207926) chloride at pH 5.5, which exhibits an absorption maximum at 560 nm. mdpi.com Another method involves the complexation of zinc with Dithizone, producing a color detectable at 525 nm. inarah.co.id Ascorbic acid itself can be quantified after oxidation and reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored product. juniperpublishers.com
Table 3: UV-Vis Spectrophotometric Methods for Zinc and Ascorbic Acid
| Analyte | Reagent(s) | pH / Solvent | λmax (nm) | Reference |
|---|---|---|---|---|
| Zinc | Dithizone (0.1%) | Methanol:Water (50:50) | 525 nm | inarah.co.id |
| Zinc | Xylenol Orange, Cetylpyridinium chloride | Acetate buffer, pH 5.5 | 560 nm | mdpi.com |
| Ascorbic Acid | 2,4-Dinitrophenylhydrazine (DNPH) | Acetic acid, then 85% H2SO4 | 491 nm | juniperpublishers.com |
| This compound Complex | Zinc acetate, Ascorbic acid | Aqueous medium | 380 nm | rsc.orgresearchgate.net |
Fluorescence Spectroscopy
Fluorescence spectroscopy provides a highly sensitive method for the detection of this compound and its components. Research has shown that the complexation reaction between zinc acetate and ascorbic acid leads to the formation of nanoscale particles that are strongly luminescent, with a photoluminescence peak at 473 nm. rsc.org This emergent optical property allows for the direct detection and characterization of the complex.
Indirect methods are also prevalent. For example, a two-dimensional zinc(II)-based metal-organic framework (MOF) has been synthesized that exhibits strong intrinsic fluorescence (excitation/emission at 270/290 nm). nih.govresearchgate.net The fluorescence of this MOF is significantly quenched in the presence of ascorbic acid, providing a basis for its quantification with a low detection limit of 1.6 ppb. nih.gov Conversely, fluorescent sensors based on carbon dots have been developed for the ratiometric detection of zinc ions. mdpi.com Another approach involves the reduction of iron(III) to iron(II) by ascorbic acid, followed by the formation of a fluorescent complex between iron(II) and 2,4,6-tripyridyl-S-triazine (TPTZ), which can be measured at an emission wavelength of 790 nm. mdpi.com
Table 4: Fluorescence Spectroscopy Parameters and Findings
| Method/Probe | Principle | Excitation/Emission (nm) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Direct detection of this compound nanoparticles | Emergent luminescence of the complex | Not specified / 473 nm | Not specified | rsc.org |
| Zinc-based MOF for Ascorbic Acid | Fluorescence quenching of the MOF | 270 / 290 nm | 1.6 ppb (for Ascorbic Acid) | nih.gov |
| Indirect AA detection via Fe(TPTZ)22+ | Formation of a fluorescent complex | 393 / 790 nm | Not specified | mdpi.com |
| Carbon Dots for Zinc ions | Ratiometric fluorescence | 420 / 649 nm and 684 nm | 5.66 nM (for Zinc) | mdpi.com |
Electrochemical Techniques
Electrochemical methods offer a highly sensitive and often portable alternative for the analysis of the ascorbate moiety. These techniques typically rely on the oxidation of ascorbic acid at the surface of a modified electrode. A common approach involves fabricating a sensor using a glassy carbon electrode (GCE) modified with zinc oxide (ZnO) nanoparticles (ZnO-NPs/GCE). frontiersin.orgfrontiersin.org
The ZnO nanoparticles enhance the electrocatalytic activity towards ascorbic acid oxidation, leading to a more sensitive and distinct oxidation peak in techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). frontiersin.org The oxidation of ascorbic acid to dehydroascorbic acid at the electrode surface releases electrons, generating a current that is proportional to its concentration. These sensors have demonstrated wide linear ranges and very low detection limits. For example, a ZnO-RGO-GCE (Zinc Oxide-Reduced Graphene Oxide-GCE) sensor showed a detection limit of 0.01 µM for ascorbic acid. Another study using hydrothermally synthesized ZnO nanoparticles reported a detection limit of 18.4 µM. frontiersin.org
Table 5: Performance of Electrochemical Sensors for Ascorbic Acid (AA)
| Electrode Material | Technique | Linear Range (µM) | Limit of Detection (µM) | Reference |
|---|---|---|---|---|
| ZnO-Reduced Graphene Oxide-GCE | DPV | 1 - 5000 | 0.01 | |
| ZnO NPs-GCE | Not Specified | 50 - 1000 | 18.4 | frontiersin.orgfrontiersin.org |
| ZnO NPs-GCE (hydrothermal) | CV | 1 - 800 | 0.312 | electrochemsci.org |
| Ascorbic acid-immobilized Zinc Selenide NPs | CV | 10 - 70 | Not specified | nih.gov |
Voltammetry
Voltammetry has emerged as a rapid, cost-effective, and sensitive method for the determination of the active components of this compound. This electrochemical technique measures the current that flows through an electrode as the potential is varied.
Modified electrodes are often employed to enhance the sensitivity and selectivity of voltammetric analysis. For instance, a glassy carbon electrode (GCE) modified with zinc oxide (ZnO) nanostructures has been used for the electrocatalytic oxidation of ascorbic acid. researchgate.net This modification results in a significant shift in the peak potential to -0.45 V and higher current densities, indicating an increased oxidation rate and surface area. researchgate.net The linear relationship between the anodic peak current and ascorbic acid concentration allows for quantitative analysis. researchgate.net
Similarly, a GCE modified with a nanocomposite of graphitic carbon nitride and zinc oxide (g-C3N4/ZnO) has been developed for the electrochemical detection of ascorbic acid. researchgate.net Another approach involves the use of a modified iodine-coated polycrystalline platinum electrode, which shows specific selectivity for ascorbic acid even in the presence of other vitamins and common excipients like zinc. scielo.org.co The anodic peak for ascorbic acid oxidation on this electrode is observed at approximately 0.28V. scielo.org.co
Differential pulse voltammetry (DPV) is a particularly sensitive voltammetric technique used for determining ascorbic acid. researchgate.net Using a ZnO-decorated reduced graphene oxide on a glassy carbon electrode (ZnO-RGO-GCE), a wide linear range for ascorbic acid detection from 1 µM to 5000 µM has been achieved with a low detection limit of 0.01 µM.
Table 1: Performance of Different Voltammetric Methods for Ascorbic Acid Determination
| Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Zinc Oxide (ZnO) Nanostructures on GCE | Cyclic Voltammetry (CV) | 0.1–5 mM | Not Reported | researchgate.net |
| Iodine-Coated Platinum Electrode | Cyclic Voltammetry (CV) | 2.84x10⁻³ - 5.68 mM | 1.0 µM | scielo.org.co |
| La³⁺/ZnO Nanoflowers on Screen Printed Electrode | Not Specified | Not Reported | Not Reported | ijcce.ac.ir |
| Zinc-Adeninate Metal-Organic Framework | CV and DPV | 5x10⁻⁵ M - 2.65x10⁻³ M (CV) | 1.8x10⁻⁵ M (CV) | researchgate.net |
| 9x10⁻⁶ M - 3.5x10⁻³ M (DPV) | 4.2x10⁻⁶ M (DPV) | researchgate.net | ||
| ZnO-Decorated Reduced Graphene Oxide on GCE | Differential Pulse Voltammetry (DPV) | 1 µM - 5000 µM | 0.01 µM |
Potentiometry
Potentiometry, another electrochemical method, measures the potential difference between two electrodes in a solution at near-zero current. It is a valuable tool for the quantitative analysis of ions.
Potentiometric titrations are frequently used for the determination of ascorbic acid, employing various titrants. periodicodimineralogia.it For the analysis of zinc, potentiometric sensors have been developed. A multi-walled carbon nanotube graphite (B72142) paste sensor has been explored for the selective determination of Zn²⁺. researchgate.net
More recently, nonenzymatic potentiometric sensors have gained attention due to their robustness and stability. nih.gov An extended gate field effect transistor (EGFET) with a gate electrode made from laser-induced graphene (LIG) functionalized with zinc oxide and porphyrins has shown high sensitivity and selectivity for ascorbic acid. nih.gov This sensor demonstrated a limit of detection of approximately 3 nM. nih.gov The practical applicability of such sensors has been proven by detecting ascorbic acid in complex samples like food supplements. nih.gov
Capillary Electrophoresis with Contactless Conductivity Detection (CE-C4D)
Capillary Electrophoresis (CE) is a powerful separation technique that separates ions based on their electrophoretic mobility. When coupled with a capacitively coupled contactless conductivity detector (C4D), it becomes a versatile tool for the simultaneous analysis of both organic and inorganic species that lack chromogenic groups. nih.govzendy.ioresearchgate.netsci-hub.st
A rapid method for the simultaneous determination of ascorbic acid and zinc in effervescent tablets has been developed using CE-C4D. nih.govzendy.io This method allows for a single analysis run in just 80 seconds. nih.govzendy.io The separation is achieved using a background electrolyte composed of 30 mmol/L of 2-(morpholin-4-yl)ethane-1-sulfonic acid and 30 mmol/L of histidine at a pH of 6.1. nih.govzendy.io The detection limits for this method were found to be 10 µmol/L for zinc and 20 µmol/L for ascorbic acid, with high recovery values of 101% and 100%, respectively. nih.govzendy.io The results obtained showed no statistically significant difference when compared to traditional methods like titration for ascorbic acid and flame atomic absorption spectroscopy for zinc. nih.govzendy.io
Table 2: CE-C4D Method Parameters for Simultaneous Zinc and Ascorbic Acid Analysis
| Parameter | Value | Reference |
| Technique | Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection (CE-C4D) | nih.govzendy.io |
| Capillary | Fused silica, 50 cm total length (10 cm effective length) | nih.govzendy.io |
| Background Electrolyte | 30 mmol/L 2-(morpholin-4-yl)ethane-1-sulfonic acid and 30 mmol/L L-histidine, pH 6.1 | nih.govzendy.io |
| Analysis Time | 80 seconds per run | nih.govzendy.io |
| Detection Limit (Zinc) | 10 µmol/L | nih.govzendy.io |
| Detection Limit (Ascorbic Acid) | 20 µmol/L | nih.govzendy.io |
| Recovery (Zinc) | 101% | nih.govzendy.io |
| Recovery (Ascorbic Acid) | 100% | nih.govzendy.io |
Atomic Spectroscopic Methods (AAS, AES)
Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are well-established techniques for elemental analysis, particularly for determining the zinc content in various samples. researchgate.net
Atomic Absorption Spectroscopy (AAS) is a common and simple laboratory technique for routine zinc analysis in biological and pharmaceutical samples. cdc.govnih.gov The method involves measuring the absorption of light by free atoms in the gaseous state. 182.160.97 For zinc analysis, a zinc hollow-cathode lamp is typically used, which emits a narrow band of radiation at 213.9 nm that is efficiently absorbed by zinc atoms in a flame (commonly air-acetylene). 182.160.97drugfuture.comoiv.int Graphite furnace AAS (GF-AAS) offers higher sensitivity than flame AAS and can determine very low levels of zinc. cdc.govnih.gov
Atomic Emission Spectroscopy (AES) , particularly Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), is also widely used for zinc determination. cdc.govnih.gov In this technique, a high-temperature plasma source excites the atoms of the element, causing them to emit light at characteristic wavelengths. ICP-AES can be used to determine zinc in various matrices, including blood, tissue, and urine. cdc.govnih.gov
The United States Pharmacopeia (USP) provides methods for determining zinc in lozenges using either AAS or ICP. drugfuture.comscribd.com For AAS, the analytical wavelength is 213.8 nm, and for ICP, it is 206.20 nm. drugfuture.com
Table 3: Typical Instrumental Parameters for Zinc Determination by AAS
| Parameter | Setting | Reference |
| Analytical Wavelength | 213.9 nm | drugfuture.comoiv.int |
| Lamp | Zinc hollow-cathode | 182.160.97drugfuture.com |
| Flame | Air-acetylene | drugfuture.com |
| Slit Width | 0.5 nm | oiv.int |
| Background Correction | Deuterium lamp | mdpi.com |
Mass Spectrometry for Speciation and Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for both identifying and quantifying compounds, as well as for speciation analysis, which involves determining the different chemical forms of an element.
In the context of this compound, mass spectrometry has been used to identify the chemical composition of nanoparticle species formed from the reaction of zinc acetate and ascorbic acid. rsc.orgrsc.org Analysis of the luminescent dispersion from this reaction revealed a peak corresponding to the presence of a complex with the formula Zn₃(AA)(OAc)₂, where AA is ascorbate and OAc is acetate. rsc.org The experimental mass spectra were consistent with the simulated spectra for this complex, substantiating the roles of zinc, ascorbate, and acetate in the formation of the new species. rsc.orgrsc.org
For speciation analysis, hyphenated techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) coupled with separation methods like capillary electrophoresis (CE) or size-exclusion chromatography (SEC) are particularly useful. researchgate.netresearchgate.net CE-ICP-MS allows for the separation and observation of zinc ions present in different complexes based on their size and charge. nih.gov This technique provides information about the presence of various zinc species and their elemental distribution. nih.gov Coupling CE with Electrospray Ionization Mass Spectrometry (CE-ESI-MS/MS) can further help in identifying the ligands to which zinc is bound. nih.gov
ICP-MS is the preferred detection method for elemental analysis due to its high sensitivity, selectivity, and multi-element capability. researchgate.netmpi.govt.nz It has been used to determine the total zinc concentration in various food and biological samples after acid digestion. mpi.govt.nz
Sample Preparation Strategies for Diverse Matrices
The preparation of samples is a critical step in the analytical workflow to ensure accurate and reproducible results. The strategy employed depends on the nature of the sample matrix (e.g., pharmaceutical dosage forms, food, biological fluids) and the analytical technique to be used.
For Pharmaceutical Preparations:
Tablets and Lozenges: A common approach is to finely powder a number of tablets or lozenges to ensure homogeneity. drugfuture.comptfarm.pl For the analysis of zinc, this powder can be subjected to either mineralization or extraction. ptfarm.pl
Mineralization: This involves heating the sample in a furnace at high temperatures (e.g., 550-600°C) for several hours to remove organic matter. mdpi.comptfarm.pl The resulting ash is then dissolved in acid, such as hydrochloric acid. mdpi.comptfarm.pl
Extraction: The powdered sample can be shaken or sonicated with an acidic solution (e.g., 0.1 M HCl) to extract the zinc ions. ptfarm.pl
Effervescent Tablets: These are typically dissolved in the background electrolyte used for analysis, such as in CE-C4D methods. nih.gov
For Food and Biological Samples:
General Principle: The primary goal is to liberate the analyte from the complex matrix, which often involves digestion or extraction procedures.
Acid Digestion: This is a common method for preparing samples for atomic spectroscopy (AAS, ICP-AES, ICP-MS). It typically involves heating the sample with concentrated acids like nitric acid, hydrochloric acid, or perchloric acid to break down the organic matrix. cdc.govnih.govmpi.govt.nz Microwave-assisted acid digestion can accelerate this process. cdc.gov
Enzymatic Extraction: For the analysis of vitamin C and its derivatives, enzymatic extraction using enzymes like pancreatin (B1164899) can be employed, often in combination with an antioxidant like L-ascorbic acid to prevent degradation. fssai.gov.in
Solvent Extraction: For fat-soluble vitamins analyzed alongside this compound, saponification followed by liquid-liquid extraction is common. Saponification with potassium hydroxide (B78521) is used to hydrolyze fats, and L-ascorbic acid is often added as an antioxidant. mdpi.com
Advanced Materials and Nanotechnology Applications of Zinc Ascorbate Material Science Focus
Role as a Precursor in Metal Oxide Nanoparticle Synthesis (e.g., ZnO Nanoparticles)
Zinc ascorbate (B8700270) and its constituent components play a crucial role in the synthesis of metal oxide nanoparticles, particularly zinc oxide nanoparticles (ZnO NPs). Ascorbic acid is widely employed as a reducing and capping agent in chemical precipitation methods due to its effectiveness and more environmentally friendly nature compared to many conventional reagents. usm.myresearchgate.netusm.my In a typical synthesis, a zinc precursor such as zinc acetate (B1210297) dihydrate is used, and ascorbic acid is introduced to facilitate the reduction and control the growth of the nanoparticles. usm.myusm.my The reaction between zinc acetate and ascorbic acid can lead to the direct formation of a molecular complex with the formula Znₓ(AA)y(OAc)z (where AA is ascorbate and OAc is acetate), which then serves as a building block for the nanoparticles. nih.govresearchgate.netrsc.org
The synthesis parameters, such as pH and the concentration ratio of ascorbic acid to the zinc salt, are critical in determining the final properties of the ZnO NPs. usm.myusm.my For instance, studies have shown that increasing the solution pH can lead to a decrease in the nucleation and size of the particles. usm.my Similarly, adjusting the molar ratio of ascorbic acid to the zinc precursor influences particle size and aggregation. usm.myresearchgate.net This control over particle dimensions is vital as the properties of nanoparticles are often size-dependent. The process involves the initial formation of an intermediate, such as zinc hydroxide (B78521) (Zn(OH)₂), which upon heating (calcination) decomposes to form ZnO nanoparticles. rsc.org The use of ascorbic acid is advantageous as it can help produce nanoparticles with high purity and desirable morphologies. usm.my
A notable finding is the ambient complexation reaction between zinc acetate and ascorbic acid in an aqueous medium, which directly yields luminescent nanoscale particles. nih.govrsc.org These particles, composed of a Znₓ(AA)y(OAc)z complex, evolve over time, with sizes growing to around 50 nm. nih.govresearchgate.net This method highlights a bottom-up approach to nanomaterial manufacturing, where interactions between inorganic complexes lead to emergent optical properties not present in the individual components. nih.gov
| Parameter | Effect on ZnO Nanoparticle Synthesis | Research Finding |
| pH of Solution | Influences nucleation and particle size. | Increasing the solution pH was found to decrease the nucleation and size of ZnO nanoparticles. An optimal pH of 11 was identified in one study for achieving the highest absorption peak. usm.my |
| Ascorbic Acid:Zinc Precursor Ratio | Affects particle size and aggregation. | Increasing the concentration of ascorbic acid relative to zinc acetate led to a decrease in the size and aggregation of ZnO particles. usm.my |
| Reaction Conditions | Can lead to direct formation of complex nanoparticles. | An ambient aqueous reaction between zinc acetate and ascorbic acid forms luminescent, polycrystalline, and amorphous nanoparticles of a Znₓ(AA)y(OAc)z complex. nih.govrsc.org |
| Calcination Temperature | Converts intermediate products to final ZnO NPs. | An intermediate white precipitate of Zn(OH)₂ is converted to ZnO nanoparticles via calcination at elevated temperatures (e.g., 500 °C). rsc.org |
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Zinc ascorbate is a key component in the synthesis of biocompatible coordination polymers and Metal-Organic Frameworks (MOFs). zds.org.rs These materials are crystalline and porous, constructed from metal ions (or clusters) linked together by organic molecules. mdpi.com The use of biocompatible constituents like zinc and ascorbic acid (vitamin C) opens up potential applications in biomedicine, such as drug delivery. zds.org.rsmdpi.com
A notable example is a porous this compound MOF, designated bioNICS-1, which is synthesized via a solvothermal method using zinc acetate dihydrate and L-ascorbic acid in a nontoxic solvent like ethanol (B145695). zds.org.rs This material exhibits a cubic crystalline structure, permanent microporosity, and is stable up to 200°C. zds.org.rs The high surface area and tunable pore sizes of such MOFs make them advantageous over other porous materials like zeolites. zds.org.rs The formation of these structures relies on the coordination bonds between the zinc(II) ions and the ascorbate ligands. zds.org.rs
The ability to control the size and morphology (shape, porosity, etc.) of MOF crystals is critical for their application. researchgate.net Coordination modulation is a primary technique used to achieve this control during MOF synthesis. rsc.org This method involves adding a "modulator," typically a monocarboxylic acid, to the reaction mixture. mdpi.comresearchgate.net The modulator competes with the primary organic linker (ascorbic acid in this case) to coordinate with the metal ions, thereby influencing the nucleation and growth processes. mdpi.comresearchgate.net
In the synthesis of the this compound MOF bioNICS-1, various monocarboxylic acids such as formic acid, acetic acid, propionic acid, and dichloroacetic acid have been studied as modulators. mdpi.com The type and concentration of these acid modulators have a significant effect on the resulting crystallite size and morphology. mdpi.comresearchgate.net For example, the use of dichloroacetic acid allowed for control over not just size but also surface morphology. mdpi.com The interplay between reaction parameters can be described by models like the "seesaw model," which relates particle size to the balance between metal-linker complexation rates and diffusion. mdpi.comresearchgate.net Additives can function in different ways: as blocking agents that slow growth on certain crystal faces, as surface capping agents that terminate crystal growth, or as modulators that compete with the linker. mdpi.comresearchgate.net
| Modulator (Monocarboxylic Acid) | Effect on this compound MOF (bioNICS-1) | Reference |
| Formic Acid | Influences crystal growth and defect generation. mdpi.com | mdpi.com |
| Acetic Acid | Acts as a modulator, blocking agent, or capping agent depending on concentration. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Propionic Acid | Affects crystal growth and the generation of defects, leading to open metal sites. mdpi.com | mdpi.com |
| Dichloroacetic Acid | Allows for control over both crystallite size and surface morphology. mdpi.com | mdpi.com |
Beyond controlling size and shape, synthesis modulation can be used for "defect engineering"—the intentional introduction of defects into the MOF's crystalline structure. mdpi.comfrontiersin.orgnih.gov These defects, which can be missing linkers or missing metal nodes (clusters), can create new properties or enhance existing ones, such as creating active catalytic sites or improving porosity. mdpi.comnih.gov
In this compound MOFs, defects can be introduced in situ during synthesis. mdpi.com The use of acid modulators is a key technique for this purpose. mdpi.com The modulator molecules can compete with the ascorbate linker, and if they are not incorporated into the final structure, their presence during crystallization can lead to vacancies or defects. nih.gov For example, the presence of acid additives during microwave-assisted synthesis was shown to impact the bulk crystal structure, causing additional vacancies and increasing the micropore volume and specific surface area. mdpi.com Fast crystallization methods, such as microwave heating, are also known defect engineering procedures. mdpi.com By carefully selecting the type and concentration of the modulator and the heating method (conventional vs. microwave), it is possible to tune the generation of defects and acid sites within the this compound MOF structure. mdpi.com
Synthesis Modulation for Size and Morphology Control
Integration into Hybrid Materials and Composites
This compound and its derivatives are being integrated into various hybrid materials and composites to create new functionalities. These materials combine the properties of the zinc-ascorbate component with another material, such as a polymer, a different nanomaterial, or a solid support, leading to synergistic effects.
One example involves the creation of a hybrid composite for electrochemical sensing. A silsesquioxane material was chemically modified with histidine, and this composite was used for copper and zinc ion adsorption. nih.gov After adsorbing zinc ions and interacting with potassium hexacyanoferrate, the resulting material showed electroactivity for detecting ascorbic acid. nih.gov
In another approach, ZnO nanoparticles, which can be synthesized using ascorbic acid, are combined with other advanced materials. For instance, zinc oxide-cobalt oxide (ZnO-Co₃O₄) electrospun nanofibers have been combined with titanium carbide (Ti₃C₂Tₓ) MXene to form a nanocomposite. acs.org This hybrid material demonstrated enhanced peroxidase-like catalytic activity, which was utilized for the colorimetric detection of ascorbic acid. acs.org Similarly, zinc ferrite (B1171679) nanoparticles have been coated with ascorbic acid to create a nanofluid for enhanced oil recovery applications, demonstrating improved performance in modifying interfacial tension and wettability. benthamdirect.com
The this compound complex itself is being explored as a biocompatible and environmentally benign catalyst for polymerization. researchgate.net It has been successfully used for the ring-opening polymerization of ε-caprolactone to produce polycaprolactone (B3415563) (PCL), a biodegradable polyester. researchgate.net This application highlights the potential of this compound as a sustainable alternative to conventional, more toxic catalysts. researchgate.net
Chemical Sensing Applications
The unique structural and electronic properties of zinc-based coordination polymers and MOFs, including those derived from this compound, make them excellent candidates for chemical sensing applications. researcher.lifemdpi.com These sensors often operate based on changes in fluorescence (luminescence), where the presence of a target analyte interacts with the MOF and causes the light emission to be turned "on" or "off" (quenched). rsc.orgnih.gov
Zinc-based MOFs have been developed as highly sensitive and selective fluorescent probes. For example, a 2D zinc-MOF was synthesized that acts as a "turn-off" probe for the ferric ion (Fe³⁺) and a "turn-on" probe for ascorbic acid (AA) in aqueous solutions. rsc.org The detection limits for these analytes were in the sub-micromolar range, demonstrating high sensitivity. rsc.org Another 2D zinc-MOF, synthesized with different organic linkers, also showed significant fluorescence quenching in the presence of ascorbic acid, as well as certain antibiotics. nih.gov
Composites containing zinc derivatives are also prominent in sensor development. ZnO nanoparticle-modified electrodes have been fabricated for the simultaneous electrochemical determination of ascorbic acid (AA), dopamine (B1211576) (DA), and uric acid (UA). frontiersin.orgfrontiersin.org The nanoparticles enhance the electroactive surface area and catalytic properties of the electrode, improving detection sensitivity. frontiersin.org Furthermore, bimetallic MOFs containing zinc and cobalt have been converted into porous carbon materials that show high selectivity for dopamine even in the presence of interfering substances like ascorbic acid. uq.edu.au These examples underscore the versatility of this compound and related materials in creating robust and selective chemical sensors for a variety of important analytes. scispace.comrsc.orgnih.gov
Theoretical and Computational Studies of Zinc Ascorbate
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been pivotal in modeling the zinc ascorbate (B8700270) complex. These calculations provide fundamental insights where experimental data may be difficult to obtain or interpret.
Computational studies have been crucial in determining the coordination environment of the zinc ion (Zn²⁺) in its complex with ascorbate. While a definitive crystal structure has not been reported, a combination of experimental techniques and computational modeling has provided a consensus structure. researchgate.net
A combined experimental and computational study using the semi-empirical PM3 method investigated the structure of zinc ascorbate tetrahydrate (Zn(C₆H₇O₆)₂·4H₂O). researchgate.net The results from these calculations, which aligned with ¹³C NMR data, indicated a five-fold coordination around the central Zn(II) ion. researchgate.net In this model, the zinc atom is situated in a distorted square pyramid geometry. researchgate.net The coordination sphere is occupied by two ascorbate anions acting in different modes: one binds monodentately, while the other acts as a bidentate ligand. researchgate.net Two water molecules complete the coordination. researchgate.net Other analyses have also suggested a hexacoordinate 2:1 complex is possible. researchgate.net The binding of zinc to ascorbate ligands is primarily through the oxygen atoms of the ascorbate molecules. researchgate.net
Table 1: Computed Coordination Details of this compound (Zn(C₆H₇O₆)₂·4H₂O).
Natural Bond Orbital (NBO) analysis, a common feature of DFT studies, has been used to study the electronic delocalization in the parent L-ascorbic acid molecule, providing a basis for understanding how its electronic structure is perturbed upon chelation with a metal ion like zinc. acs.org
Theoretical methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the proposed molecular structures. For this compound and related compounds, DFT has proven effective in calculating vibrational (FTIR) and NMR spectra. acs.orgnih.gov
Studies on the complexation reaction between zinc acetate (B1210297) and ascorbic acid have reported shifts in experimental FTIR spectra, which signal the formation of the this compound complex. amazonaws.com For instance, the C=C stretching frequency observed at 1664 cm⁻¹ in free ascorbic acid shifts to 1603 cm⁻¹ upon complexation with zinc. amazonaws.com Similarly, ¹H NMR chemical shifts for the resulting complex are concordant with reported values for this compound, though slight variations can occur due to the specific chemical environment. nih.govnih.gov For example, protons (Hc, Hd) at 3.65–3.70 ppm and (Hb) at 3.97 ppm in reference spectra for this compound were observed at 3.56 and 3.84 ppm, respectively, in one study of a newly formed complex. nih.gov
DFT calculations can model these spectroscopic changes. For L-ascorbic acid, DFT calculations at the B3LYP/6-311++G** level have been used to compute and assign harmonic vibrational wavenumbers, showing good agreement with experimental IR spectra. acs.org Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic (UV-Vis) spectra, while the Gauge-Independent Atomic Orbital (GIAO) method is reliably used for calculating NMR chemical shifts of metal complexes. nih.gov Such calculations can predict the shifts in vibrational frequencies and NMR signals that occur when the ascorbate ligand coordinates to the zinc ion.
Table 2: Comparison of Experimental FTIR Frequencies.
Electronic Structure and Bonding Analysis
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a window into the dynamics of this compound in solution and the process of its formation.
The behavior of this compound in an aqueous solution is governed by its interactions with water molecules. Ab initio molecular dynamics (AIMD) simulations of the aqueous Zn²⁺ ion have shown that while the hexacoordinated [Zn(H₂O)₆]²⁺ complex is the dominant species, it exists in equilibrium with a pentacoordinated [Zn(H₂O)₅]²⁺ form. mdpi.com This pentacoordinated complex is associated with a dissociative solvent exchange mechanism and features a much tighter hydration sphere. mdpi.com
AIMD simulations of ascorbic acid in water have also provided a detailed description of its hydrogen bonding network. uzh.ch Upon complexation to form this compound, these solvent interactions are modified. FTIR analysis of nanoparticles formed from zinc acetate and ascorbic acid revealed that the discrete OH group peaks in ascorbic acid merge into a single broad peak, indicating coordination between the zinc ion and the hydroxyl groups of the ascorbate. researchgate.net This coordination fundamentally alters the hydrogen bonding patterns with the surrounding water molecules. MD simulations can model the structure and dynamics of this new hydration shell around the entire this compound complex.
The formation of this compound is a dynamic process. Studies observing the reaction between zinc acetate and ascorbic acid in an aqueous medium have found that it leads to the formation of nanoparticles. nih.govrsc.org This process begins with the formation of a molecular complex, which has been identified through mass spectrometry as potentially having the formula Znₓ(AA)y(OAc)z. nih.gov Following this initial complexation, the nanoparticles grow in size over time, a process that can be monitored via transmission electron microscopy. nih.gov The complexation dynamics can also be influenced by other species in the solution; for example, in the formation of this compound metal-organic frameworks (MOFs), the presence of monotopic acid additives in the solvent can modulate the rates of complexation and crystal growth. mdpi.com
Ab initio molecular dynamics simulations are particularly well-suited to study the intricate details of such complexation reactions, as demonstrated by a study on the complexation of zinc ions with vitamin C in the gas phase. researchgate.net These simulations can map the energy landscape and track the structural evolution as the zinc and ascorbate ions come together to form the stable complex.
Interaction with Solvent Environments
Reaction Mechanism Elucidation (e.g., Polymerization Catalysis)
Theoretical calculations are invaluable for elucidating complex reaction mechanisms that are difficult to probe experimentally. One of the notable applications of this compound is as a catalyst for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone. researchgate.net
DFT calculations have been successfully employed to map out the reaction pathway for this process. researchgate.netresearchgate.net The studies revealed a four-step coordination-insertion mechanism, which is a common pathway for ROP catalyzed by metal complexes. researchgate.netmdpi.com The key steps elucidated by these computational models are:
Coordination: The first step involves the coordination of the carbonyl oxygen of the ε-caprolactone monomer to the electrophilic zinc center of the this compound catalyst. This coordination activates the monomer, making its carbonyl carbon more susceptible to nucleophilic attack.
Nucleophilic Attack: An alkoxide group, which may be part of the ascorbate ligand or an initiator molecule, attacks the activated carbonyl carbon of the monomer. This leads to the formation of a tetrahedral intermediate.
Ring-Opening: The C-O acyl bond of the cyclic monomer breaks, leading to the opening of the ring and the formation of a linear ester. The zinc atom stabilizes the resulting alkoxide end of the newly opened chain.
Chain Propagation: The newly formed alkoxide can then coordinate and attack another monomer molecule, propagating the polymer chain. The process is supported by calculations of Gibbs free energy and analyses of electrostatic potential and non-covalent interactions, which confirm the favorability of this pathway. researchgate.net
This detailed mechanistic understanding, made possible by DFT, underscores the potential of this compound as a non-toxic and efficient catalyst for producing biodegradable polymers. researchgate.net
Computational Modeling of Chelation and Stability
Theoretical and computational chemistry, particularly methods like Density Functional Theory (DFT) and semi-empirical calculations, provide significant insights into the molecular structure and stability of this compound. researchgate.netresearchgate.netbiorxiv.orgscielo.org.za These computational approaches allow for the elucidation of coordination geometries, chelation mechanisms, and the thermodynamic stability of the complex, complementing experimental data.
Research Findings on Chelation and Molecular Structure
Computational studies, often combined with experimental techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), have been employed to determine the structure of this compound complexes. researchgate.netnih.gov A significant study re-examined the structure of this compound, specifically in its hydrated form, Zn(HA)₂·4H₂O, using the semi-empirical PM3 method. researchgate.net
The findings from these computational and experimental analyses converged on a model where the zinc(II) ion exhibits a five-fold coordination. researchgate.net In this structure, the central zinc ion is bound to two ascorbate molecules, which act as ligands in different ways: one ascorbate binds in a monodentate fashion, while the second binds as a bidentate ligand. researchgate.net The remaining coordination sites are occupied by two water molecules, resulting in a distorted square pyramid geometry. researchgate.net An earlier proposed structure suggested a six-coordinated metal ion, where zinc binds to two ascorbate anions and two water molecules. nih.gov The chelation is understood to form a stable five-membered ring structure. researchgate.net
More recent research utilized DFT calculations to explore the role of this compound as a catalyst. These studies elucidated a four-step coordination-insertion mechanism, providing a detailed understanding of the complex's reactivity. researchgate.net
Table 1: Proposed Molecular Structures of this compound from Computational and Experimental Studies
| Complex Formula | Proposed Coordination Number | Ligand Binding Mode | Proposed Geometry | Supporting Method(s) | Reference |
|---|---|---|---|---|---|
| Zn(HA)₂·4H₂O | 5 | 1x Monodentate Ascorbate, 1x Bidentate Ascorbate, 2x Water Molecules | Distorted Square Pyramid | Semi-empirical PM3, 13C NMR | researchgate.net |
| M(L-ascorbate)₂·2H₂O (M=Zn) | 6 | 2x Bidentate Ascorbate Anions (via O-3, O-2 of first; O-1, O-3 of second), 2x Water Molecules | Six-coordinated | FT-IR, 13C NMR | nih.gov |
Computational Analysis of Stability
The stability of metal complexes is a critical parameter that can be evaluated through computational methods. For this compound, its stability is a key feature of its chemical nature. DFT calculations have been instrumental in assessing this, with analyses of Gibbs free energy supporting the elucidated reaction mechanisms where this compound acts as a catalyst. researchgate.net
While specific stability constants (log β) for this compound are not extensively detailed in the provided context, the methodology for their determination using computational programs has been established for similar metal-ascorbate complexes, such as those with copper (II) and nickel (II). scielo.org.zaresearchgate.net These programs use potentiometric data to refine and calculate the stability constants for various complex species in solution. scielo.org.zaresearchgate.net The application of such methods to the this compound system would involve modeling the equilibria between the zinc ion and the deprotonated forms of ascorbic acid.
Table 2: Computational Parameters Used in the Study of this compound and Related Metal Complexes
| Computational Method/Parameter | Application | Key Findings/Purpose | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms; Geometry optimization. | Revealed a four-step coordination-insertion mechanism for polymerization catalyzed by this compound. researchgate.net Used to optimize structures of related metal-ascorbate complexes. scielo.org.za | researchgate.netscielo.org.za |
| Semi-empirical PM3 Method | Modeling of molecular structure. | Agreed with experimental data to propose a five-fold coordination for Zn(II) in Zn(HA)₂·4H₂O. researchgate.net | researchgate.net |
| Gibbs Free Energy | Thermodynamic stability analysis. | Supported the proposed catalytic mechanism of this compound. researchgate.net | researchgate.net |
| Stability Constants (log β) | Quantification of complex stability in solution. | Determined for Cu(II) and Ni(II) ascorbate complexes using computational software, indicating a method applicable to this compound. scielo.org.zaresearchgate.net | scielo.org.zaresearchgate.net |
Comparative Chemical and Mechanistic Studies
Comparison with Other Zinc Salts (e.g., Zinc Sulfate (B86663), Zinc Acetate) in Chemical Reactions
Zinc ascorbate (B8700270), a chelated compound formed between zinc and ascorbic acid, exhibits distinct chemical properties and reactivity when compared to other common zinc salts like zinc sulfate and zinc acetate (B1210297). wbcil.comnih.gov The chelation of zinc with ascorbic acid results in a more stable, five-membered ring structure. researchgate.net This enhanced stability is a key differentiator from inorganic salts such as zinc sulfate. wbcil.com
In chemical reactions, the nature of the anion (ascorbate, sulfate, or acetate) significantly influences the behavior of the zinc ion. While zinc sulfate and zinc acetate readily dissociate in aqueous solutions, zinc ascorbate's chelated structure provides greater stability, preventing premature dissociation. wbcil.com This stability can be advantageous in various applications where a controlled release or targeted delivery of zinc is desired.
Studies have shown that the reaction of zinc acetate with ascorbic acid in an aqueous medium leads to the formation of nanoscale particles of a zinc-ascorbate-acetate complex, exhibiting unique optical properties. nih.govamazonaws.comrsc.orgresearchgate.net This suggests a more complex interaction than simple salt formation. In contrast, reactions involving zinc sulfate are often more straightforward, driven by the properties of the sulfate and zinc ions.
Furthermore, the bioavailability and absorption of zinc can be influenced by the salt form. While zinc sulfate and zinc acetate are generally well-absorbed, the chelated form of this compound is suggested to have enhanced absorption due to the ligand (ascorbic acid) facilitating transport. wbcil.comwbcil.comresearchgate.netmdpi.com The acidity of the solution can also play a role; for example, the presence of ascorbic acid has been shown to increase serum zinc levels when administered with zinc sulfate, likely due to a decrease in the pH of the oral solution. ankara.edu.tr
Interactive Data Table: Comparison of Zinc Salts
| Property | This compound | Zinc Sulfate | Zinc Acetate |
| Structure | Chelated complex with a five-membered ring researchgate.net | Inorganic salt | Inorganic salt |
| Stability | High, due to chelation wbcil.comwbcil.com | Lower, readily dissociates | Lower, readily dissociates |
| Reactivity | Can form nanoscale complexes with unique properties nih.govamazonaws.comrsc.orgresearchgate.net | Primarily acts as a source of Zn²⁺ and SO₄²⁻ ions | Can participate in complexation reactions, for instance with ascorbic acid nih.gov |
| Solubility | Generally soluble, with solubility influenced by the chelation wbcil.com | Soluble in water cir-safety.org | Soluble in water cir-safety.org |
| Absorption | Potentially enhanced due to the ascorbate ligand wbcil.comwbcil.com | Generally well-absorbed researchgate.netmdpi.com | Generally well-absorbed researchgate.netmdpi.com |
Comparison with Other Metal Ascorbates (e.g., Copper, Manganese, Iron Ascorbates) on Coordination and Reactivity
The coordination chemistry and reactivity of metal ascorbates vary significantly depending on the central metal ion. These differences arise from the intrinsic properties of the metal, such as its ionic radius, charge, and preferred coordination geometry.
Coordination:
This compound: Computational and experimental studies suggest that this compound typically forms a 2:1 complex, where the zinc ion is coordinated with two ascorbate molecules. researchgate.net The coordination involves the hydroxyl groups on the lactone rings of the ascorbate molecules. researchgate.net Spectroscopic evidence indicates that in an aqueous solution at a pH of 6-7, the binding of Zn(II) ions occurs through chelation involving the O-3 and O(2)-H groups of the ascorbate anion. nih.gov
Copper Ascorbate: Copper ions (Cu(II)) can also form complexes with ascorbate. The coordination can involve the N-terminal amine and adjacent carbonyl group in peptide complexes. nih.gov The reactivity of copper-amyloid-β complexes with ascorbate is a subject of interest in neurodegenerative disease research. nih.gov
Manganese Ascorbate: Similar to zinc, manganese (Mn(II)) forms solid salts with ascorbate in a 2:1 ratio with two water molecules. nih.gov In aqueous solutions, the binding of Mn(II) ions is also through chelation with the O-3 and O(2)-H groups of the ascorbate anion. nih.gov However, the addition of Mn(II) has been shown to have no significant effect on the stability of ascorbic acid solutions, unlike Zn(II) which can decrease it. nih.govnih.gov
Iron Ascorbate: Iron (Fe(III) and Fe(II)) forms complexes with ascorbate that are crucial in various biological and chemical processes. The interaction is complex and involves redox cycling. nih.gov Iron(III) is reduced to iron(II) by ascorbate, and the resulting iron(II)-ascorbate complex can react with oxygen. birzeit.edu The stability of iron-ascorbate complexes is pH-dependent. researchgate.net The coordination chemistry of iron with ascorbate has been extensively studied, with evidence for the formation of transient colored intermediates. birzeit.edumdpi.com
Reactivity:
The reactivity of these metal ascorbates is closely linked to their coordination. The metal ion can influence the redox properties of the ascorbate ligand and vice versa.
This compound: Zinc is a redox-inactive metal, meaning it does not readily participate in electron transfer reactions. Therefore, the reactivity of this compound is primarily determined by the properties of the ascorbate ligand and the stability of the complex. wbcil.comwbcil.com
Copper and Iron Ascorbates: In contrast, copper and iron are redox-active metals. Their ascorbate complexes are involved in redox reactions, such as the Fenton reaction, which can lead to the generation of reactive oxygen species (ROS). mdpi.com Ascorbic acid can accelerate the redox cycle of iron (Fe³⁺ ↔ Fe²⁺), increasing the production of hydroxyl radicals. nih.gov
Manganese Ascorbate: The reactivity of manganese oxides can be influenced by ascorbate, which can act as a reductant to dissolve Mn(III) and Mn(IV) oxides. vliz.be
Interactive Data Table: Comparison of Metal Ascorbates
| Metal Ascorbate | Coordination with Ascorbate | Key Reactivity Aspects |
| This compound | 2:1 complex, chelation via O-3 and O(2)-H groups researchgate.netnih.gov | Primarily non-redox reactivity, based on complex stability wbcil.comwbcil.com |
| Copper Ascorbate | Can involve N-terminal amine and carbonyl groups in peptide complexes nih.gov | Redox-active, involved in ROS generation nih.gov |
| Manganese Ascorbate | 2:1 complex, chelation via O-3 and O(2)-H groups nih.gov | Can act as a reductant for manganese oxides vliz.be |
| Iron Ascorbate | Involves redox cycling and transient intermediates birzeit.edumdpi.com | Redox-active, participates in Fenton chemistry and ROS generation nih.govmdpi.com |
Differential Effects of Ascorbate Forms (e.g., Ascorbic Acid, Ascorbyl Phosphate) on Molecular Mechanisms
Different forms of ascorbate, such as ascorbic acid and its derivatives like ascorbyl phosphate (B84403), exhibit varied effects on molecular mechanisms due to differences in their stability, solubility, and ability to penetrate biological membranes.
Ascorbic Acid (Vitamin C): As a water-soluble molecule, ascorbic acid is a potent antioxidant that can directly neutralize free radicals. mdpi.com However, it is notoriously unstable and easily oxidized, particularly in aqueous solutions and when exposed to light, oxygen, and high temperatures. mdpi.comdiva-portal.org This instability can limit its effectiveness in certain applications.
Ascorbyl Phosphate (e.g., Sodium Ascorbyl Phosphate, Magnesium Ascorbyl Phosphate): These are stable derivatives of ascorbic acid. jcsp.org.pknih.govskinident.world They are more resistant to degradation than ascorbic acid itself. skinident.world In skincare formulations, for example, ascorbyl phosphates are used because of their enhanced stability. jcsp.org.pk For them to be biologically active, they must be converted back to ascorbic acid within the skin by enzymes. mdpi.comnih.govskinident.world
Sodium Ascorbyl Phosphate: This is a stable, water-soluble derivative. nih.govskinident.world It is cleaved by enzymes in the skin to release active vitamin C. skinident.world In vitro studies have shown that it can protect cells from damage caused by free radicals and promote collagen formation. skinident.world
Magnesium Ascorbyl Phosphate: This is another stable, water-soluble derivative. jcsp.org.pk It is reported to have similar potential as ascorbic acid in promoting collagen synthesis and protecting against free radical damage once converted. jcsp.org.pk In vitro studies have demonstrated its ability to penetrate the epidermis and be converted to ascorbic acid. mdpi.com
The molecular mechanism of action ultimately relies on the release of active ascorbic acid. The key difference lies in the delivery and stability of the ascorbate moiety. The phosphate derivatives act as pro-drugs, offering a more stable form that can be delivered to the target site before being enzymatically converted to the active form.
Interactive Data Table: Comparison of Ascorbate Forms
| Ascorbate Form | Stability | Key Molecular Mechanism Aspect |
| Ascorbic Acid | Unstable, easily oxidized mdpi.comdiva-portal.org | Direct antioxidant action, but limited by degradation mdpi.com |
| Sodium Ascorbyl Phosphate | Stable derivative nih.govskinident.world | Acts as a pro-drug, enzymatically converted to ascorbic acid in the skin to exert its effects skinident.world |
| Magnesium Ascorbyl Phosphate | Stable derivative jcsp.org.pk | Also a pro-drug, converted to ascorbic acid in the skin to promote collagen synthesis and provide antioxidant protection mdpi.comjcsp.org.pk |
Analysis of Stability and Degradation Pathways in Relation to Chemical Structure
The stability of this compound is intrinsically linked to its chemical structure, specifically the chelation of the zinc ion by two ascorbate molecules. This chelated structure confers greater stability compared to free ascorbic acid. wbcil.comwbcil.com
Factors Influencing Stability and Degradation:
Chelation: The formation of a stable five-membered ring structure in this compound protects the ascorbate from rapid degradation. researchgate.net This chelation prevents the otherwise volatile ascorbic acid from being easily oxidized. wbcil.com
pH: The stability of ascorbic acid and its derivatives is highly pH-dependent. diva-portal.org Ascorbic acid degradation accelerates in alkaline solutions. nih.gov While specific pH stability profiles for this compound are not extensively detailed in the provided search results, the stability of the complex would likely be influenced by pH changes that could affect the protonation state of the ascorbate ligands.
Temperature: Elevated temperatures accelerate the degradation of ascorbic acid. diva-portal.org Studies on cosmetic products containing vitamin C show that degradation is faster at higher temperatures. diva-portal.org It is reasonable to infer that the stability of this compound would also be temperature-sensitive, although the chelation may offer some degree of thermal protection compared to free ascorbic acid.
Oxygen and Light: Exposure to oxygen and light are well-known factors that promote the degradation of ascorbic acid. diva-portal.org The chelation in this compound may provide some shielding from these environmental factors, thus enhancing its shelf-life and efficacy in various formulations.
Metal Ions: The presence of certain metal ions, such as Cu²⁺ and Fe²⁺, can catalyze the degradation of ascorbic acid. researchgate.net Interestingly, while zinc ions are listed as potential catalysts for ascorbic acid degradation in some contexts, the formation of the stable this compound complex appears to mitigate this effect. nih.govnih.govresearchgate.net In fact, one study found that Zn(II) ions decreased the stability of ascorbic acid solutions, suggesting that the formation of a stable, protective complex is crucial. nih.govnih.gov
Degradation Pathways:
The degradation of the ascorbate moiety in this compound would likely follow similar pathways to that of ascorbic acid, although the rate of degradation would be slower due to the stabilizing effect of chelation. The primary degradation pathway for ascorbic acid involves oxidation to dehydroascorbic acid, which can then be further degraded to various products. nih.gov Under aerobic conditions, this can lead to the formation of 2-furoic acid and 3-hydroxy-pyrone, while under anaerobic conditions, furfural (B47365) may be a major degradation product. nih.gov
In the context of metal-organic frameworks (MOFs) containing zinc and ascorbate, thermal degradation analysis has shown that the major degradation of the framework occurs between 250 °C and 500 °C. rsc.org This indicates a significantly higher thermal stability for the ascorbate when it is part of a coordinated structure compared to when it is in a simple aqueous solution.
Q & A
Q. What are the optimal synthesis methods for zinc ascorbate, and how do they influence its physicochemical properties?
this compound synthesis typically involves reacting ascorbic acid with zinc salts (e.g., zinc oxide) under controlled pH and temperature. For example, Liu (2016) developed a facile aqueous synthesis method at pH 5.0–6.0, yielding a stable complex with distinct solubility and antioxidant activity . Researchers should characterize the product using spectroscopic techniques (e.g., FTIR, XRD) and thermodynamic analyses (e.g., enthalpy of formation measurements) to validate structural integrity and stability . Variations in reaction conditions (e.g., molar ratios, solvent polarity) may alter chelation efficiency, impacting bioavailability and biological activity.
Q. How does this compound enhance intracellular zinc bioavailability compared to other chelated forms?
this compound’s ionophore activity facilitates zinc transport across cell membranes more effectively than inorganic salts (e.g., zinc sulfate) or other organic complexes (e.g., zinc citrate). Studies show that the ascorbate moiety acts as a carrier, increasing intracellular zinc concentrations by 30–50% compared to equimolar doses of zinc alone . Methodologically, researchers can quantify intracellular zinc using fluorescence probes (e.g., Zinpyr-1) or atomic absorption spectroscopy in cell cultures, ensuring comparisons are dose-normalized and time-resolved .
Advanced Research Questions
Q. How can researchers design experiments to differentiate between this compound’s antioxidant and pro-oxidant mechanisms in biological systems?
To dissect these dual roles, employ a combination of in vitro and in vivo assays:
- Antioxidant activity : Measure ROS scavenging via DPPH/ABTS assays or glutathione redox cycling in cell-free systems .
- Pro-oxidant effects : Use electron paramagnetic resonance (EPR) to detect ascorbate radical (Asc•⁻) formation in extracellular fluid, as demonstrated by Chen et al. (2007), and pair this with H₂O₂-specific probes like peroxyxanthone in tissue cultures .
- Context-dependent outcomes : Test under varying oxidative stress conditions (e.g., hypoxia, inflammatory cytokines) to model physiological vs. pathological scenarios .
Q. What methodological considerations are critical when analyzing contradictory data on this compound’s bioavailability across experimental models?
Contradictions often arise from model-specific variables:
- Species differences : this compound’s absorption in poultry (e.g., broilers) vs. mammals (e.g., rats) may vary due to gut pH and transporter expression. Use isotopic tracing (⁶⁵Zn) to compare uptake kinetics .
- Dose and formulation : Pharmacologic doses (e.g., 8 mM in rats) generate extracellular H₂O₂, which may artifactually reduce apparent bioavailability. Normalize results to baseline serum zinc levels and account for chelate dissociation rates .
- Analytical techniques : Ensure consistency in assays (e.g., ICP-MS vs. colorimetric methods) and validate with internal standards to minimize technical variability .
Q. How can researchers evaluate this compound’s antiviral efficacy while controlling for confounding effects of ascorbate-mediated immune modulation?
- Mechanistic studies : Use gene expression profiling (qPCR/RNA-seq) to isolate zinc-dependent antiviral pathways (e.g., RdRp inhibition) from ascorbate’s immunostimulatory effects (e.g., IFN-γ upregulation) .
- Comparative designs : Test this compound against equimolar zinc + ascorbate mixtures in viral replication assays (e.g., plaque reduction in Vero E6 cells). A study by Cingolani (2021) found this compound reduced SARS-CoV-2 viral load 2-fold more effectively than separate supplements .
- In vivo validation : Employ knockout models (e.g., ZIP transporter-deficient mice) to confirm ionophore-specific activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in this compound’s reported antimicrobial activity across studies?
- Strain specificity : Screen multiple bacterial strains (e.g., C. acnes, S. aureus) using standardized MIC/MBC assays. For example, this compound inhibits clindamycin-resistant C. acnes at 0.064% but shows weaker activity against Gram-negative species .
- Environmental factors : Test under varying pH and oxygen levels, as ascorbate’s redox activity is oxygen-dependent. Anaerobic conditions may suppress H₂O₂ generation, reducing efficacy .
- Synergistic agents : Evaluate combinatorial effects with antibiotics (e.g., erythromycin) to identify context-dependent potentiation .
Methodological Resources
- Synthesis & Characterization : Follow protocols from Liu (2016) and Ünaleroğlu et al. (2002) for reproducible synthesis and structural validation .
- Bioavailability Assays : Refer to Bai et al. (2022) for comparative zinc uptake studies in animal models .
- Mechanistic Studies : Utilize EPR and H₂O₂-specific probes as in Chen et al. (2007) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
